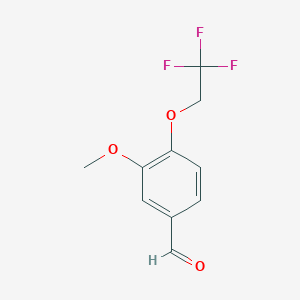

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

Description

BenchChem offers high-quality 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICBRZYTULOVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241444 | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76579-47-0 | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76579-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde, a specialized aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While detailed public data on this specific molecule is emerging, this document synthesizes available information, draws logical inferences from structurally analogous compounds, and presents a thorough analysis of its properties, potential synthesis, and applications. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential as a key building block for novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Benzaldehyde Derivatives

Benzaldehyde and its derivatives are fundamental scaffolds in organic chemistry, serving as versatile precursors for a vast array of more complex molecules, including many active pharmaceutical ingredients (APIs). The strategic introduction of specific functional groups onto the benzaldehyde ring can profoundly influence the physicochemical and pharmacological properties of the resulting compounds.

The methoxy group (-OCH₃) is a common substituent that can increase a molecule's polarity and ability to form hydrogen bonds, often enhancing its solubility and interaction with biological targets. More recently, the incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of properties. The high electronegativity of the fluorine atoms can modulate the electronic environment of the aromatic ring, influencing its reactivity and the pKa of nearby functional groups. Furthermore, the trifluoroethoxy moiety can enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability and oral bioavailability.

This guide focuses on the specific regioisomer 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde , a molecule that combines these advantageous features. Its structure suggests its potential as a valuable intermediate in the synthesis of novel compounds with tailored pharmacological profiles.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is paramount for its effective use in research and development.

Chemical Structure and CAS Number

-

Systematic Name: 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

-

CAS Number: 1820604-53-1

-

Molecular Formula: C₁₀H₉F₃O₃

-

Molecular Weight: 234.17 g/mol

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for this specific compound is not widely available in the public domain. However, we can infer its likely properties based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Rationale/Source |

| Appearance | White to off-white solid | Based on similar substituted benzaldehydes. |

| Melting Point | Not available | Likely to be a solid at room temperature. |

| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The aromatic ring and trifluoroethoxy group contribute to organosolubility, while the aldehyde and methoxy groups provide some polarity. |

| pKa | Not available | The electron-withdrawing nature of the trifluoroethoxy group may slightly increase the acidity of any proximal protons compared to non-fluorinated analogs. |

Synthesis and Manufacturing

While a specific, published, step-by-step synthesis for 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is not readily found in the literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A highly plausible and industrially scalable approach to synthesize this compound is via a Williamson ether synthesis, starting from the readily available and relatively inexpensive starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde) .

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on the synthesis of similar alkoxy-substituted benzaldehydes.[1] Researchers should perform their own reaction optimization.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

2,2,2-Trifluoroethyl iodide or bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.

-

Addition of Alkylating Agent: Slowly add 2,2,2-trifluoroethyl iodide or bromide (1.1 - 1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of isovanillin, making it a good nucleophile. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.

-

Choice of Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile.

-

Choice of Alkylating Agent: 2,2,2-Trifluoroethyl iodide is generally more reactive than the bromide, which may lead to shorter reaction times or lower temperatures.

-

Temperature: Heating the reaction increases the rate of the Sₙ2 reaction. The optimal temperature should be determined empirically to ensure a reasonable reaction rate without significant side product formation.

Potential Applications in Drug Discovery and Development

The unique structural features of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde make it a highly attractive building block for the synthesis of novel drug candidates.

Role as a Key Intermediate

This compound is primarily envisioned as an intermediate in multi-step syntheses. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To form substituted benzylamines, which are common motifs in many biologically active compounds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, providing access to a wider range of molecular scaffolds.

-

Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further modified or act as bioactive moieties themselves.

-

Oxidation: To the corresponding benzoic acid, which can then be used in amide bond formation.

Diagram of Potential Synthetic Transformations

Caption: Potential synthetic utility of the title compound in generating diverse molecular scaffolds.

Target Areas in Drug Development

While there are no specific drugs yet on the market that explicitly use this intermediate, its structural motifs are present in compounds targeting a range of therapeutic areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic rings. The properties of the trifluoroethoxy group could be leveraged to improve the drug-like properties of such molecules.

-

Neuroscience: The blood-brain barrier permeability can be influenced by lipophilicity and hydrogen bonding capacity, both of which are modulated by the methoxy and trifluoroethoxy groups.

-

Inflammation and Immunology: The metabolic stability conferred by the fluorinated group could be advantageous for developing orally active anti-inflammatory agents.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. The following recommendations are based on the safety profiles of structurally similar benzaldehyde derivatives.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.

-

Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.

Conclusion and Future Outlook

3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde stands as a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials appears feasible through established chemical transformations. The combination of the methoxy and trifluoroethoxy substituents offers a compelling set of properties that could be exploited to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Further research is warranted to fully characterize this compound, including the development and publication of a robust, scalable synthesis, a comprehensive analysis of its physicochemical properties, and an exploration of its utility in the synthesis of novel bioactive molecules. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of fluorinated intermediates like 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde will undoubtedly play an increasingly important role in the future of drug development.

References

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

4-(2,2,2-Trifluoroethoxy)-3-methoxybenzaldehyde SDS safety data

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS 76579-47-0). A critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors—most notably analogs of Apremilast —this compound represents a strategic building block where the trifluoroethoxy moiety confers metabolic stability and lipophilicity to the final drug candidate.

While structurally related to vanillin, the introduction of the fluorinated ether chain alters its physicochemical properties and safety requirements. This document synthesizes predicted and empirical safety data to establish a self-validating protocol for its use in pharmaceutical development.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physical nature of the substrate is the first step in risk mitigation. The trifluoroethoxy group significantly increases the lipophilicity (

| Property | Specification |

| Chemical Name | 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |

| CAS Number | 76579-47-0 |

| Molecular Formula | |

| Molecular Weight | 234.17 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Reactivity | Aldehyde is susceptible to oxidation (to carboxylic acid) and nucleophilic attack. |

Part 2: Hazard Identification & Risk Assessment (GHS)[2]

As a specialized intermediate, specific toxicological data (LD50) may be limited. However, based on Structure-Activity Relationship (SAR) analysis of benzaldehyde derivatives and fluorinated ethers, the following GHS classifications are assigned for risk management.

Primary Hazards

-

H315 (Skin Irritation): The lipophilic nature allows for dermal absorption and irritation.

-

H319 (Eye Irritation): Aldehyde functionality is a known lachrymator and irritant.

-

H335 (Respiratory Irritation): Volatility is low, but aerosols/dusts are irritating to mucous membranes.

Specific Fluorine Hazard

-

Thermal Decomposition: Unlike non-fluorinated analogs, combustion of this compound releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Standard firefighting protocols (water) can exacerbate HF generation if not managed with neutralizing agents.

Part 3: Strategic Handling & Engineering Controls

This section details the "Barrier Protection Strategy" required to handle this compound without cross-contamination or exposure.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Containment Enclosure .

-

Atmosphere: Store and react under Nitrogen or Argon . The aldehyde moiety is prone to auto-oxidation to the corresponding benzoic acid (3-methoxy-4-(2,2,2-trifluoroethoxy)benzoic acid), which is an impurity that complicates downstream coupling.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 5 mil) to prevent permeation of the fluorinated lipophile.

-

-

Respiratory: If handling >10g outside a hood (not recommended), use a P100/OV (Organic Vapor) cartridge respirator.

Part 4: Synthetic Utility & Process Safety

The synthesis of this compound typically involves the alkylation of Vanillin (Isovanillin analog) with a trifluoroethyl electrophile. This process introduces specific process safety risks.

Synthesis Workflow & Safety Checkpoints

The following diagram illustrates the standard synthesis route and the critical safety decision points.

Figure 1: Synthesis workflow for CAS 76579-47-0 highlighting critical process safety nodes.

Process Safety Notes:

-

Alkylation Reagents: Trifluoroethyl iodide is volatile and an alkylating agent. It is a potential carcinogen. Handle in a closed system.

-

Solvent Choice: DMF (Dimethylformamide) is standard but can decompose at high temperatures. Ensure reaction temperature does not exceed 100°C to prevent thermal runaway.

-

Waste Disposal: The aqueous layer from the workup will contain fluoride salts and residual trifluoroethyl reagents. Segregate as Halogenated Waste. Do not mix with strong acids to avoid HF generation.

Part 5: Emergency Response Protocols

First Aid (Self-Validating Protocol)

-

Skin Contact:

-

Immediately drench with water for 15 minutes.

-

Validation: If redness persists, apply Calcium Gluconate gel (precautionary for fluorinated compounds, though HF release is unlikely from the ether itself, it is standard protocol for unknown fluorinated exposure).

-

-

Eye Contact: Flush with saline/water for 15 minutes. Seek an ophthalmologist immediately.

-

Ingestion: Do NOT induce vomiting due to aldehyde reactivity. Administer activated charcoal if instructed by Poison Control.

Firefighting Measures

-

Media: Alcohol-resistant foam or Dry Chemical.

-

Specific Hazard: Combustion produces HF (Hydrogen Fluoride) .

-

Action: Firefighters must wear full SCBA. Post-fire, equipment must be neutralized with lime water to remove fluoride deposits.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 76579-47-0. Retrieved from [Link]

- Manhw, et al. (2018).Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (Apremilast Intermediate Patent). Google Patents.

-

ECHA (European Chemicals Agency). C&L Inventory for Benzaldehyde Derivatives. Retrieved from [Link]

Harnessing Stability: A Guide to the Metabolic Profile of Aryl Trifluoroethyl Ethers in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate physicochemical properties and enhance pharmacokinetic profiles.[1] Among the array of fluorinated motifs, the aryl trifluoroethyl ether group has emerged as a particularly valuable substituent. Its unique electronic properties and steric profile often impart a high degree of metabolic stability, a critical attribute for successful drug development.[2] This guide provides an in-depth exploration of the metabolic landscape of aryl trifluoroethyl ethers. We will dissect the primary metabolic pathways, provide a comprehensive, field-proven protocol for assessing their stability in vitro, and discuss the interpretation of the resulting data to guide drug design efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful functional group to overcome metabolic liabilities and design more robust therapeutic agents.

The Strategic Value of the Trifluoroethyl Ether Moiety

In drug discovery, a molecule's journey is often dictated by its metabolic fate. A compound that is rapidly metabolized can suffer from a short half-life and poor bioavailability, requiring more frequent dosing and leading to inconsistent plasma concentrations.[3] Aryl methyl ethers, for example, are common structural motifs in natural products and synthetic compounds but are frequently susceptible to rapid O-dealkylation by cytochrome P450 (CYP450) enzymes in the liver.[4]

This metabolic vulnerability has driven the search for bioisosteric replacements that retain desired biological activity while resisting enzymatic degradation. The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) serves as an excellent bioisostere for ethyl or ethoxy groups, offering a powerful solution to this challenge.[2][5] The rationale for its efficacy lies in the fundamental strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[1][6] This inherent strength makes the trifluoromethyl (–CF₃) group exceptionally resistant to metabolic attack. By replacing hydrogen atoms with fluorine on the terminal methyl group of an ether, the primary sites of oxidative metabolism are effectively "blocked," compelling metabolic enzymes to act on less favorable positions, if at all. This strategic substitution can dramatically slow the rate of clearance, improve a compound's pharmacokinetic profile, and reduce patient-to-patient variability.[3][7][8]

The Metabolic Landscape: Pathways and Products

While exceptionally stable, aryl trifluoroethyl ethers are not metabolically inert. Understanding their biotransformation is key to predicting their in vivo behavior. The primary metabolic pathway is CYP450-mediated oxidation, but the target is not the resilient C-F bonds.

Primary Pathway: α-Carbon Hydroxylation

The most probable site of metabolic attack is the α-carbon—the methylene (–CH₂–) group situated between the aryl oxygen and the trifluoromethyl group. CYP450 enzymes can abstract a hydrogen atom from this position, followed by hydroxylation to form an unstable hemiacetal intermediate. This intermediate rapidly decomposes to yield two products: the parent phenol and 2,2,2-trifluoroacetaldehyde. The aldehyde is then swiftly oxidized by enzymes such as aldehyde dehydrogenase to the terminal metabolite, trifluoroacetic acid (TFA).[9]

Caption: Predicted primary metabolic pathway of aryl trifluoroethyl ethers.

The Metabolic Fate of Trifluoroacetic Acid (TFA)

As the principal metabolite, the disposition of TFA is a critical consideration. TFA is a strong organic acid that is chemically and biologically stable due to the strength of the C-F bonds.[10] It does not undergo further metabolism in mammals and is not significantly stored in the body.[11][12] Instead, its high water solubility facilitates rapid elimination, primarily via the kidneys into the urine.[10][12] While its environmental persistence is a subject of ongoing research, from a pharmacokinetic perspective, it is considered a terminal, excretable metabolite.[13][14]

Experimental Assessment of Metabolic Stability

To empirically determine the stability of a novel aryl trifluoroethyl ether, in vitro assays are indispensable. These assays provide quantitative data on a compound's susceptibility to metabolism, allowing for rank-ordering of candidates and prediction of in vivo clearance.[15][16]

Choosing the Right In Vitro System

The choice of experimental system is dictated by the goals of the study.

-

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[17] They are a rich source of Phase I drug-metabolizing enzymes, particularly CYP450s, making them a cost-effective and high-throughput tool for initial stability screening.[3][18] However, they lack Phase II enzymes and the necessary cofactors for conjugation reactions.

-

Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[3][19] They contain a full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors, providing a more comprehensive and physiologically relevant picture of a compound's overall metabolic fate.[16][19] They are, however, more expensive and lower-throughput than microsomes.

For early-stage discovery, where the primary concern is CYP450-mediated oxidation, the liver microsomal stability assay is the most common and efficient starting point.

Core Protocol: High-Throughput Liver Microsomal Stability Assay

This protocol describes a standard method for determining metabolic stability by monitoring the disappearance of a parent compound over time.

Rationale: The protocol is designed as a self-validating system. The inclusion of positive control compounds with known metabolic profiles (e.g., high-turnover and low-turnover) confirms the metabolic competency of the microsomal batch. The "minus-cofactor" control ensures that any compound loss is due to enzymatic metabolism rather than non-specific binding or chemical instability.

Experimental Workflow Diagram

Caption: Standard experimental workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Test Compound Working Solution: Dilute the 10 mM DMSO stock of your aryl trifluoroethyl ether to a working concentration (e.g., 50 µM) in buffer. The final concentration in the incubation will be 1 µM.

-

Microsomal Suspension: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[20]

-

NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the active NADPH cofactor required by CYP450 enzymes.[21][22]

-

-

Incubation Setup (96-well plate format):

-

To appropriate wells, add the phosphate buffer.

-

Add the test compound working solution to achieve a final incubation concentration of 1 µM.

-

For the negative control wells, add buffer in place of the NADPH regenerating system.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[22]

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).

-

Immediately after adding the cofactor, remove the first aliquot for the T=0 time point and transfer it to a separate 96-well plate containing a "stop solution" (typically 2-3 volumes of cold acetonitrile with an internal standard for LC-MS/MS analysis).[18]

-

Return the incubation plate to the 37°C shaker.

-

Remove subsequent aliquots at specified time points (e.g., 5, 15, 30, 45 minutes) and quench them in the stop solution plate.[18]

-

-

Sample Processing and Analysis:

-

Once all time points are collected, seal the stop solution plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.[21]

-

Carefully transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.

-

Data Analysis and Interpretation

The primary output of the assay is the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Calculate Half-Life (t½):

-

Plot the natural logarithm (ln) of the "% Parent Compound Remaining" versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

t½ = 0.693 / k

-

-

Calculate In Vitro Intrinsic Clearance (CLint):

-

This value represents the inherent ability of the liver to metabolize a drug.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [19]

-

Data Interpretation Table

| Stability Category | Half-Life (t½) in HLM | In Vitro CLint (µL/min/mg) | Typical Interpretation |

| High | > 60 min | < 12 | Low predicted hepatic clearance. Favorable. |

| Moderate | 15 - 60 min | 12 - 80 | Moderate predicted hepatic clearance. |

| Low | < 15 min | > 80 | High predicted hepatic clearance. Potential in vivo liability. |

| Note: These values are typical benchmarks and can vary between laboratories. |

A compound with high stability (long t½, low CLint) is predicted to have low hepatic clearance in vivo, which is generally a desirable property. Conversely, low stability suggests the compound may be rapidly cleared in the body, potentially limiting its therapeutic efficacy.[15][17]

Conclusion and Future Perspectives

The aryl trifluoroethyl ether motif is a powerful tool in the medicinal chemist's arsenal for overcoming metabolic liabilities. Its exceptional stability stems from the robust C-F bonds that shield the molecule from common metabolic attacks, particularly the O-dealkylation pathways that plague simpler alkyl ethers.[1][4] The primary metabolic route proceeds via α-carbon hydroxylation, leading to the formation of the parent phenol and the readily excretable metabolite, trifluoroacetic acid.[9]

By employing standardized in vitro assays, such as the liver microsomal stability protocol detailed here, researchers can rapidly and reliably quantify the metabolic stability of new chemical entities. These data are crucial for establishing structure-activity relationships, guiding the design of next-generation compounds, and ultimately reducing the attrition rate of drug candidates due to poor pharmacokinetic properties. As drug discovery continues to tackle increasingly complex biological targets, the rational design of metabolically robust molecules will remain paramount, ensuring that the aryl trifluoroethyl ether and other advanced fluorinated groups will continue to play a significant role in the development of future medicines.

References

-

Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Available at: [Link]

-

Ozone Secretariat (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Available at: [Link]

-

Bio-protocol (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]

-

Creative Bioarray (n.d.). In Vitro Metabolic Stability. Available at: [Link]

-

Frontage Laboratories (n.d.). Metabolic Stability. Available at: [Link]

-

Creative Biolabs (n.d.). Metabolic Stability Assay. Available at: [Link]

-

Toxic Docs (2000). Biodegradability of Trifluoroacetic Acid. Available at: [Link]

-

Taylor & Francis Online (2011). Environmental Risk Assessment of Trifluoroacetic Acid. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Available at: [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. Available at: [Link]

-

Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7521. Available at: [Link]

-

Cicero, M. R., et al. (2025). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. Environments, 12(8), 159. Available at: [Link]

-

Lee, E., & Sanford, M. S. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 53(42), 11359-11362. Available at: [Link]

-

ResearchGate (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

-

Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Available at: [Link]

-

ResearchGate (2025). Transition-Metal-Mediated Synthesis of Trifluoroethyl Aryl Ethers. Available at: [Link]

-

ResearchGate (n.d.). Illustrious drug molecules, containing aryl‐trifluoroethyl ethers. Available at: [Link]

-

Solomon, K. R., et al. (2022). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Molecules, 27(19), 6542. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

Wang, R., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. Available at: [Link]

-

Bentel, M. J., et al. (2022). Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. Environmental Science & Technology, 56(15), 10738-10748. Available at: [Link]

-

Cyprotex (n.d.). Microsomal Stability. Evotec. Available at: [Link]

-

ResearchGate (2019). Fluorine-containing substituents: Metabolism of the α,α-difluoroethyl thioether motif. Available at: [Link]

-

DocsDrive (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available at: [Link]

-

Washington, J. W., et al. (2019). Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water. Environmental Science & Technology, 53(16), 9595-9603. Available at: [Link]

-

ResearchGate (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

-

Chemical Review and Letters (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available at: [Link]

-

Gouverneur, V., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1564-1572. Available at: [Link]

-

Gilmour, R., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications, 54(43), 5462-5465. Available at: [Link]

-

Liu, Y., et al. (2025). Impact of per- and polyfluoroalkyl substances structure on oxidative stress and lipid metabolism disruption in HepG2 cells. Ecotoxicology and Environmental Safety, 300, 117865. Available at: [Link]

-

Angewandte Chemie International Edition (2014). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available at: [Link]

-

Sarpong, R., & Tantillo, D. J. (2021). Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs. The Journal of Organic Chemistry, 86(9), 6249-6260. Available at: [Link]

-

Kharasch, E. D., & Thummel, K. E. (1993). Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane. Anesthesiology, 79(4), 795-807. Available at: [Link]

-

Gouverneur, V., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1564-1572. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Available at: [Link]

-

ResearchGate (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5049-5062. Available at: [Link]

-

Ivanetich, K. M., & Van den Hombergh, J. A. (1980). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Drug Metabolism Reviews, 11(2), 241-259. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]

-

ResearchGate (2025). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Available at: [Link]

-

ChemRxiv (n.d.). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether [pubmed.ncbi.nlm.nih.gov]

- 10. ozone.unep.org [ozone.unep.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 14. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 15. nuvisan.com [nuvisan.com]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. docsdrive.com [docsdrive.com]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-Alkoxy-3-methoxybenzaldehydes

Abstract

4-Alkoxy-3-methoxybenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, fragrances, and fine chemicals. Their core structure, derived from vanillin, offers a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of scalable and efficient synthetic protocols for the preparation of these valuable compounds. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, explore the significant process enhancements offered by phase transfer catalysis (PTC), and discuss key considerations for transitioning from laboratory-scale experiments to industrial production. Detailed, field-tested protocols, process optimization strategies, and robust safety guidelines are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the 4-Alkoxy-3-methoxybenzaldehyde Moiety

The 4-alkoxy-3-methoxybenzaldehyde framework is a privileged structural motif in medicinal chemistry and materials science. As derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-sourced starting material, these compounds represent an attractive entry point for the synthesis of complex molecules.[1][2] The functionalization of the 4-hydroxyl group into an alkoxy ether modulates the molecule's lipophilicity, metabolic stability, and receptor-binding properties, making it a crucial step in the development of new therapeutic agents.[1] For instance, these intermediates are precursors to compounds with applications as antimicrobial agents and are integral to the synthesis of various heterocyclic compounds with diverse pharmacological activities.[3][4] The scalability of their synthesis is therefore a critical factor in the economically viable production of numerous active pharmaceutical ingredients (APIs).

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of 4-alkoxy-3-methoxybenzaldehydes is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion of vanillin.[6][7][8]

Mechanistic Principle: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8][9] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of vanillin using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide in a single, concerted step, leading to the formation of the ether bond and the displacement of the halide leaving group.[7][8][9]

For a successful and high-yielding SN2 reaction, the use of primary alkyl halides is paramount.[6][7] Secondary and tertiary alkyl halides are prone to undergo competing elimination reactions (E2), especially in the presence of a strong, sterically hindered base, which would lead to the formation of undesired alkene byproducts.[6][7]

Enhancing Scalability and Efficiency with Phase Transfer Catalysis (PTC)

While the classical Williamson ether synthesis is effective, its scalability can be hampered by the need for anhydrous conditions and the use of strong, expensive bases in polar aprotic solvents. Phase transfer catalysis (PTC) offers a robust and greener alternative, making the synthesis more amenable to industrial-scale production.[10][11][12][13]

PTC facilitates the transfer of the vanillin phenoxide from the aqueous phase (where it is generated with an inexpensive inorganic base like sodium hydroxide) to the organic phase containing the alkyl halide.[10][12] This is achieved through the use of a phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt.[10][11] The lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it across the phase boundary to react with the alkyl halide.[12]

Key Advantages of PTC in this Synthesis:

-

Milder Reaction Conditions: Eliminates the need for strong, hazardous bases and anhydrous solvents.[12]

-

Increased Reaction Rates: The continuous transfer of the nucleophile into the organic phase enhances the reaction kinetics.[10]

-

Improved Yields and Selectivity: Minimizes side reactions, leading to a cleaner product profile.[10][11]

-

Greener Chemistry: Allows for the use of more environmentally benign solvents and reduces waste generation.[12][14]

-

Simplified Workup: The catalyst can often be recycled, and the product is easily separated from the aqueous phase.[10]

Detailed Protocols and Methodologies

Protocol 1: Standard Williamson Ether Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

This protocol outlines a standard laboratory-scale synthesis.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Ethyl iodide or ethyl bromide

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Acetone or Butanone (MEK)

-

tert-Butyl methyl ether (TBME)

-

5% aqueous Sodium Hydroxide (NaOH)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add vanillin (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and the organic solvent (e.g., butanone, ~10 mL per gram of vanillin).[5]

-

Add a magnetic stir bar and begin stirring the suspension.

-

Carefully add the alkylating agent, ethyl iodide or ethyl bromide (1.2 eq).

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in TBME and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% aqueous NaOH to remove any unreacted vanillin, followed by water, and finally with brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[15]

Protocol 2: Scalable Phase Transfer Catalysis (PTC) Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

This protocol is optimized for higher yields, improved safety, and easier scale-up.

Materials:

-

Vanillin

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene or other suitable organic solvent

-

Water

Equipment:

-

Jacketed reactor with overhead stirring

-

Temperature probe

-

Condenser

-

Separatory funnel or liquid-liquid extraction setup

Procedure:

-

Charge the reactor with water and sodium hydroxide (2.0 eq) and stir until dissolved.

-

Add vanillin (1.0 eq) to the aqueous base solution and stir to form the sodium vanillinate salt.

-

Add the organic solvent (e.g., toluene) followed by the phase transfer catalyst, TBAB (0.05-0.1 eq).

-

Heat the biphasic mixture to 60-70 °C with vigorous stirring.

-

Slowly add benzyl chloride (1.1 eq) to the reaction mixture over a period of 1-2 hours.

-

Maintain the reaction at 60-70 °C for an additional 2-4 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers. The aqueous layer can be back-extracted with a small portion of the organic solvent to maximize recovery.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-benzyloxy-3-methoxybenzaldehyde can be purified by recrystallization.

Data Presentation and Process Optimization

| Parameter | Protocol 1 (Standard Williamson) | Protocol 2 (PTC) | Rationale for Optimization with PTC |

| Base | K₂CO₃ (anhydrous) | NaOH (aqueous) | Use of inexpensive and readily available NaOH.[12] |

| Solvent | Acetone/Butanone | Toluene/Water (biphasic) | Avoids the need for anhydrous polar aprotic solvents.[12] |

| Catalyst | None | TBAB | Facilitates inter-phase transport of the nucleophile, accelerating the reaction.[10][11] |

| Temperature | Reflux (e.g., Butanone ~80°C) | 60-70 °C | Milder conditions reduce the risk of side reactions. |

| Workup | Filtration, extraction | Phase separation, extraction | Simpler and more efficient for large-scale operations. |

| Typical Yield | 60-80% | >90% | Improved efficiency and reduced side reactions.[13] |

| Scalability | Moderate | High | Amenable to large-scale reactors and continuous processing.[13] |

Visualization of Synthetic Workflows

General Workflow for Williamson Ether Synthesis

Caption: Workflow for the standard Williamson ether synthesis.

Phase Transfer Catalysis (PTC) Workflow

Caption: Mechanism of phase transfer catalysis in the synthesis.

Considerations for Scalable Production

Transitioning from the laboratory to industrial-scale production introduces several challenges that must be addressed:

-

Heat Management: The etherification reaction is exothermic. In large reactors, efficient heat dissipation is crucial to prevent temperature runaways and the formation of byproducts. Jacketed reactors with precise temperature control are essential.

-

Mass Transfer: In the biphasic PTC system, efficient mixing is critical to maximize the interfacial area and facilitate the transfer of the phenoxide. The choice of impeller design and agitation speed needs to be carefully optimized.

-

Reagent Addition: The controlled addition of the alkylating agent is important to manage the reaction exotherm and maintain a low instantaneous concentration, which can suppress side reactions.

-

Solvent Selection and Recovery: The choice of solvent should consider not only the reaction performance but also safety, environmental impact, and the ease of recovery and recycling.

-

Downstream Processing: Efficient and scalable methods for product isolation and purification, such as crystallization and distillation, are necessary to achieve the desired product purity and minimize waste.

Safety and Handling

Vanillin:

-

Generally considered safe, but may cause skin and eye irritation.[16][17] Prolonged or repeated exposure may have adverse health effects.

-

It is recommended to handle vanillin in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

Alkyl Halides (e.g., Ethyl Iodide, Benzyl Chloride):

-

These are reactive and potentially hazardous chemicals. They can be irritants, lachrymators, and have varying degrees of toxicity.

-

Always handle alkyl halides in a fume hood and wear appropriate PPE, including chemical-resistant gloves.

Bases (e.g., Potassium Carbonate, Sodium Hydroxide):

-

Sodium hydroxide is corrosive and can cause severe burns.[12] Potassium carbonate is an irritant.

-

Handle with care, avoiding contact with skin and eyes.

Solvents (e.g., Acetone, Toluene):

-

These are flammable organic solvents.

-

Keep away from ignition sources and use in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.[16][17]

Conclusion

The synthesis of 4-alkoxy-3-methoxybenzaldehydes from vanillin is a well-established and versatile transformation. By leveraging the principles of the Williamson ether synthesis and the process enhancements offered by phase transfer catalysis, researchers and production chemists can achieve high yields of these valuable intermediates in a scalable, efficient, and increasingly sustainable manner. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of these synthetic strategies in both academic and industrial settings.

References

-

Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]

-

Material Safety Data Sheet - Vanillin MSDS. (2005, October 11). ScienceLab.com. Retrieved February 12, 2026, from [Link]

-

Phase Transfer Catalysis (PTC)-catalyzed synthetic steps leading to vanillin-based lactosides 5–8 using peracetylated lactosyl bromide 1 and vanillin derivatives 2–4. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Vanillin - SAFETY DATA SHEET. (2025, March 20). Penta chemicals. Retrieved February 12, 2026, from [Link]

-

Vanillin 99.9% Analytical Grade - Safety Data Sheet. (2023, January 2). Labbox. Retrieved February 12, 2026, from [Link]

-

4-Hydroxy-3-methoxybenzaldehyde. (n.d.). ChemBK. Retrieved February 12, 2026, from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]

-

VANILLIN. (2022, February 21). Regulations.gov. Retrieved February 12, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 6). Frontiers. Retrieved February 12, 2026, from [Link]

-

Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]

-

Industrial Phase-Transfer Catalysis. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (n.d.). Retrieved February 12, 2026, from [Link]

-

From Waste to Value: Recent Insights into Producing Vanillin from Lignin. (2024, January 16). PMC. Retrieved February 12, 2026, from [Link]

-

Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Industrial production of vanillin from guaiacol via (a) the Riedel process, (b) the Solvay process[10][18], and (c) from 2-bromo-4-methylphenol[18]. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Methods Electronic Supplementary Material (ESI) for ChemComm. (2017). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

The synthesis of vanillin - the basis of the fragrance and flavor industry. (2024, May 13). YouTube. Retrieved February 12, 2026, from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Retrieved February 12, 2026, from [Link]

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]

- Method for synthesizing 3-methoxybenzaldehyde. (n.d.). Google Patents.

- Process for the preparation of isovanillin. (n.d.). Google Patents.

-

The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved February 12, 2026, from [Link]

-

Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde. (n.d.). University of Delaware. Retrieved February 12, 2026, from [Link]

- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]

-

Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde). (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 4. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 13. phasetransfer.com [phasetransfer.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labbox.es [labbox.es]

- 17. archpdfs.lps.org [archpdfs.lps.org]

- 18. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Phenol Alkylation with Trifluoroethyl Tosylate

Welcome to the technical support center for the alkylation of phenols using 2,2,2-trifluoroethyl p-toluenesulfonate (trifluoroethyl tosylate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize yields for the synthesis of aryl 2,2,2-trifluoroethyl ethers. The incorporation of the trifluoroethyl ether moiety is a critical strategy in modern medicinal chemistry, often enhancing metabolic stability and lipophilicity in drug candidates.[1]

This document moves beyond a simple protocol, offering in-depth explanations for experimental choices and providing a logical framework for problem-solving.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles of the reaction and answers common preliminary questions.

Q1: What is the underlying mechanism for the alkylation of a phenol with trifluoroethyl tosylate?

The reaction is a variation of the Williamson ether synthesis. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] First, a base is used to deprotonate the phenol, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic methylene carbon (—CH₂—) of the trifluoroethyl tosylate. The tosylate group, being an excellent leaving group, departs, resulting in the formation of the desired aryl 2,2,2-trifluoroethyl ether.[2][3][4]

Caption: General mechanism for phenol alkylation.

Q2: Why is trifluoroethyl tosylate used as the alkylating agent?

Trifluoroethyl tosylate is an effective trifluoroethylating agent for several reasons.[5] The tosylate (p-toluenesulfonate) is an excellent leaving group, which facilitates the SN2 reaction.[3][6] The reagent is a stable, crystalline solid, making it easier to handle and weigh accurately compared to gaseous or highly volatile liquid alkylating agents.[5][7]

Q3: My starting phenol has an electron-withdrawing group. How will this affect the reaction?

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the acidity of the phenolic proton, making deprotonation easier.[8] This means that milder bases are often sufficient. However, these groups also decrease the nucleophilicity of the resulting phenoxide anion, which can slow down the subsequent SN2 attack. In some cases, a slightly higher reaction temperature or longer reaction time may be necessary to drive the reaction to completion.

Q4: What is the difference between O-alkylation and C-alkylation, and how do I favor the desired O-alkylation?

The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (at the ortho and para positions).[2]

-

O-alkylation results in the desired ether product.

-

C-alkylation results in the formation of a new carbon-carbon bond on the aromatic ring, a common side reaction.[9][10]

To strongly favor O-alkylation, the choice of solvent is critical.[2]

| Condition | Favored Product | Rationale |

| Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) | O-Alkylation | These solvents solvate the cation of the base but leave the phenoxide anion "naked" and highly reactive, promoting attack at the more electronegative oxygen atom.[2][11] |

| Protic Solvents (Water, Alcohols) | C-Alkylation | These solvents form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity. This leaves the carbon atoms of the ring more available for attack.[2] |

Part 2: Troubleshooting Guide for Low Yield

Low yield is the most common issue encountered. The following guide provides a systematic approach to diagnosing and solving the problem.

Caption: Workflow for diagnosing the cause of low yield.

Issue 1: Incomplete Conversion (Significant Starting Phenol Remains)

| Possible Cause | Suggested Solutions & Rationale |

| Insufficient Base | 1. Check Stoichiometry: Use at least 1.5 equivalents of base (e.g., K₂CO₃) to ensure complete deprotonation of the phenol.[8]2. Use a Stronger Base: For less acidic phenols, a stronger base like sodium hydride (NaH) may be required. NaH irreversibly deprotonates the phenol, driving the equilibrium forward.[8] |

| Moisture Contamination | 1. Dry Reagents & Solvents: Ensure the phenol and solvent are anhydrous. Water consumes the base and can hydrolyze the trifluoroethyl tosylate.[11][12]2. Flame-Dry Glassware: Flame-dry the reaction flask and stir bar under vacuum or in an oven before use to remove adsorbed moisture.[13]3. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.[8] |

| Poor Reagent Quality | 1. Verify Tosylate Integrity: Trifluoroethyl tosylate is moisture-sensitive.[7] Use a fresh bottle or verify the purity of an older reagent. If it appears clumpy or discolored, it may have degraded.2. Purify Phenol: Impurities in the starting phenol can interfere with the reaction. Recrystallization or column chromatography may be necessary.[11] |

| Suboptimal Temperature or Time | 1. Monitor the Reaction: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not rely solely on literature reaction times.[13]2. Increase Temperature: If the reaction is stalled at room temperature, gradually increase the heat in 10-20 °C increments. Many phenol alkylations proceed well between 60-80 °C in solvents like DMF or acetonitrile.[8] |

Issue 2: Complete Conversion but Low Isolated Yield

| Possible Cause | Suggested Solutions & Rationale |

| Dominant Side Reactions | 1. Check for C-Alkylation: Analyze the crude product by ¹H NMR or LC-MS to identify C-alkylated isomers. If present, ensure you are using a polar aprotic solvent like DMF or acetonitrile.[2]2. Minimize Elimination: While less common, strong bases and high temperatures can promote elimination of the tosylate. If suspected, switch to a milder base (e.g., K₂CO₃ instead of NaH) and run the reaction at the lowest effective temperature. |

| Product Decomposition | 1. Lower Reaction Temperature: If the reaction mixture darkens significantly (charring), it may indicate decomposition. Run the reaction at a lower temperature for a longer duration.[8]2. Inert Atmosphere: High temperatures can increase susceptibility to oxidation. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).[8] |

| Loss During Workup/Purification | 1. Optimize Extraction: Ensure the pH of the aqueous phase is basic during extraction to keep any unreacted phenol in the aqueous layer as the phenoxide salt. Use an adequate volume of organic solvent for extraction and perform multiple extractions (e.g., 3 times).[13]2. Careful Purification: The trifluoroethyl ether product can be volatile. Be cautious during solvent removal on a rotary evaporator.[13] If using column chromatography, ensure the product is not acid-sensitive, as silica gel is slightly acidic.[13] |

Part 3: General Experimental Protocol

This protocol provides a robust starting point for the O-alkylation of a generic phenol. Optimization will be required based on the specific substrate.

Materials:

-

Phenol derivative (1.0 eq)

-

2,2,2-Trifluoroethyl p-toluenesulfonate (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 - 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and potassium carbonate (1.5 - 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous DMF via syringe to create a concentration of approximately 0.2-0.5 M with respect to the phenol.

-

Reagent Addition: Add the 2,2,2-trifluoroethyl p-toluenesulfonate (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or GC every 1-2 hours until the starting phenol is consumed.

-

Workup:

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers and wash with 1 M NaOH (to remove any residual phenol), then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Part 4: References

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

-

Nelson, R. B. (1984). Process for the alkylation of phenolic compounds. U.S. Patent No. 4,453,004.

-

Kazemi, F., et al. (2011). Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. [Link]

-

Rabai, J., et al. (2020). Synthesis of aryl 2,2,2-trifluoroethyl sulfides. ResearchGate. [Link]

-

Wang, X., et al. (2017). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]

-

Müller, K., et al. (2007). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

-

Reddit r/Chempros. (2023). What are some common causes of low reaction yields?[Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Leah4sci. (2014, September 23). 05 Alcohols and phenols 06 Preparation of mesylates and tosylates. YouTube. [Link]

-

Liu, K., et al. (2009). Alkylation of phenol: a mechanistic view. National Institutes of Health. [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?[Link]

-

MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

-

ResearchGate. (2009). Alkylation of Phenol: A Mechanistic View. [Link]

-

National Institutes of Health. (2012). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. [Link]

-

National Institutes of Health. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]

-

National Institutes of Health. (2015). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). [Link]

-

Google Patents. (1993). Tosylation of alcohols.

-

Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. [Link]

-

ResearchGate. Trifluoroethylation of phenols with various electrophiles. [Link]

-

ResearchGate. (2004). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. [Link]

-

Journal of the American Chemical Society. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

-

MDPI. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. [Link]

-

ChemRxiv. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]

-

Google Patents. PURIFICATION OF PHENOL.

-

Google Patents. (1958). Phenol alkylation process.

-

Organic Chemistry Portal. Deoxyfluorination of Phenols. [Link]

-

RSC Publishing. (2016). Purification of nitrophenols using complex-assisted crystallization. [Link]

-

ResearchGate. (2021). Electrochemical O-trifluoromethylation of electron-deficient phenols. [Link]

-

IDEAS/RePEc. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. [Link]

-

Chem 242. (2020, April 21). Phenol Chemistry. Synthesis and Reactions. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 2,2,2-TRIFLUOROETHYL P-TOLUENESULFONATE CAS#: 433-06-7 [m.chemicalbook.com]

- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoroethanol tosylate - Enamine [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]

- 13. Troubleshooting [chem.rochester.edu]

Technical Support Center: Trifluoroethylation of Vanillin

Welcome to the technical support guide for the trifluoroethylation of vanillin. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific etherification reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent common side reactions and optimize your experimental outcomes.

Introduction: The Challenge of Selective O-Alkylation

The trifluoroethylation of vanillin is a specialized form of the Williamson ether synthesis, a fundamental reaction in organic chemistry for forming an ether from an organohalide and a deprotonated alcohol.[1] In this case, the phenolic hydroxyl group of vanillin is alkylated using a trifluoroethylating agent. Vanillin possesses multiple reactive sites: a phenolic hydroxyl, an aldehyde, and an ether group, which can lead to challenges in achieving selective O-alkylation.[2][3][4] The primary goal is to exclusively form the desired O-trifluoroethylated product while avoiding unwanted side reactions.

The core of this reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile.[5] This phenoxide, however, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring.[1] This duality is the primary origin of the most common side reaction: C-alkylation.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the trifluoroethylation of vanillin, offering insights into their causes and providing actionable solutions.

Problem 1: Low Yield of the Desired O-Trifluoroethylated Product

Symptom: You observe a significant amount of unreacted vanillin in your final reaction mixture.

Probable Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl Group. The formation of the phenoxide ion is the critical first step. If the base used is not strong enough to fully deprotonate the phenol, the reaction will not proceed to completion.[7]

Solution:

-

Evaluate Your Base: For phenolic hydroxyl groups, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[8] If you are using a weaker base like sodium bicarbonate (NaHCO₃), it may be insufficient.[7]

-

Consider a Stronger Base (with caution): In challenging cases, a very strong base like sodium hydride (NaH) can be used. However, NaH is highly reactive and increases the likelihood of side reactions, so it should be used judiciously.[7]

-

Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, it is crucial to use anhydrous solvents and thoroughly dried glassware. Any trace of water will quench the base, rendering it ineffective.[7]

Probable Cause 2: Suboptimal Reaction Conditions. The reaction may require more energy or time to reach completion.

Solution:

-

Increase Temperature: Williamson ether syntheses are often conducted at elevated temperatures, typically between 50-100°C.[7] Carefully increasing the reaction temperature can improve the reaction rate.

-

Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). If the reaction is proceeding slowly, a longer reaction time may be necessary.[7]

Problem 2: Presence of an Isomeric Byproduct (C-Alkylation)

Symptom: Your product analysis (e.g., NMR, MS) indicates the presence of an isomer where the trifluoroethyl group is attached to the aromatic ring instead of the phenolic oxygen.

Probable Cause: Competing C-Alkylation. The phenoxide ion is in resonance with forms where the negative charge is delocalized onto the aromatic ring, creating nucleophilic carbon centers.[6] This can lead to the trifluoroethylating agent attacking the ring, resulting in C-alkylation.[7]

Solution:

-